molecular formula C22H42N8O6 B14164313 N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine CAS No. 923929-83-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine

Cat. No.: B14164313
CAS No.: 923929-83-3
M. Wt: 514.6 g/mol
InChI Key: ZEOWLPIJEOZLMI-JBJRXJHCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is a complex peptide compound with a unique structure that includes multiple amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.

    Substitution: Amino acid side chains can undergo substitution reactions, particularly at reactive sites like the amino or carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of methionine can yield methionine sulfoxide, while reduction of disulfide bonds can yield free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the peptide .

Comparison with Similar Compounds

Properties

CAS No.

923929-83-3

Molecular Formula

C22H42N8O6

Molecular Weight

514.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H42N8O6/c1-5-12(4)17(30-18(32)13(23)7-6-10-27-22(25)26)20(34)29-16(11(2)3)19(33)28-14(21(35)36)8-9-15(24)31/h11-14,16-17H,5-10,23H2,1-4H3,(H2,24,31)(H,28,33)(H,29,34)(H,30,32)(H,35,36)(H4,25,26,27)/t12-,13-,14-,16-,17-/m0/s1

InChI Key

ZEOWLPIJEOZLMI-JBJRXJHCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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